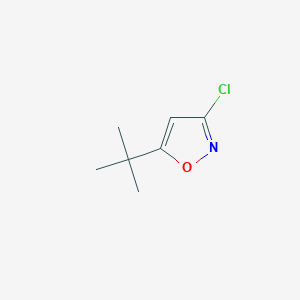

5-Tert-butyl-3-chloro-1,2-oxazole

Description

BenchChem offers high-quality 5-Tert-butyl-3-chloro-1,2-oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Tert-butyl-3-chloro-1,2-oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-3-chloro-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO/c1-7(2,3)5-4-6(8)9-10-5/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPFUBDCGNHGNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1781653-56-2 | |

| Record name | 5-tert-butyl-3-chloro-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-tert-butyl-3-chloro-1,2-oxazole chemical structure and properties

An In-depth Technical Guide to 5-tert-butyl-3-chloro-1,2-oxazole: A Versatile Heterocyclic Building Block

Introduction: The Significance of the 1,2-Oxazole Scaffold

The 1,2-oxazole, or isoxazole, ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal and synthetic chemistry.[1] Its unique electronic properties, stemming from the adjacent nitrogen and oxygen heteroatoms, make it a valuable scaffold in drug discovery. Derivatives of isoxazole are core components of numerous marketed drugs, highlighting the importance of this structural motif.[1] This guide focuses on a specific, functionalized derivative, 5-tert-butyl-3-chloro-1,2-oxazole . The introduction of a bulky tert-butyl group at the C5 position and a reactive chloro-substituent at the C3 position creates a highly versatile and synthetically valuable building block. This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of its chemical structure, physicochemical properties, reactivity, synthetic pathways, and applications, grounded in established chemical principles.

Chemical Structure and Identification

A precise understanding of a compound's identity is the foundation of all subsequent research. 5-tert-butyl-3-chloro-1,2-oxazole is unambiguously defined by the following identifiers.

-

IUPAC Name: 5-tert-butyl-3-chloro-1,2-oxazole

-

Molecular Formula: C₇H₁₀ClNO[2]

-

SMILES: CC(C)(C)C1=CC(=NO1)Cl[2]

-

InChI: InChI=1S/C7H10ClNO/c1-7(2,3)5-4-6(8)9-10-5/h4H,1-3H3[2]

-

InChIKey: WCPFUBDCGNHGNE-UHFFFAOYSA-N[2]

Caption: 2D Structure of 5-tert-butyl-3-chloro-1,2-oxazole.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different environments and are critical for designing experiments, formulations, and purification strategies. The data below is a compilation of available and predicted values.

| Property | Value | Source |

| Molecular Weight | 159.62 g/mol | Calculated |

| Monoisotopic Mass | 159.04509 Da | [2] |

| Appearance | Colorless to light yellow liquid/solid | Inferred |

| XlogP (Predicted) | 3.0 | [2] |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 2 | Calculated |

Core Reactivity and Chemical Stability

The chemical behavior of 5-tert-butyl-3-chloro-1,2-oxazole is dominated by the interplay between the electron-deficient 1,2-oxazole ring and its substituents.

Electrophilic Nature of the C3 Position

The primary site of reactivity is the carbon atom at the 3-position. The presence of an adjacent, electronegative nitrogen atom and the chloro-substituent makes this position highly electrophilic and susceptible to nucleophilic attack.[1] The chlorine atom serves as an effective leaving group, facilitating nucleophilic aromatic substitution (SₙAr) reactions. This is the key feature that positions this molecule as a valuable synthetic intermediate.

Caption: Nucleophilic substitution at the C3 position.

This reactivity allows for the facile introduction of a wide array of functional groups, including amines, alcohols, thiols, and carbanions, to generate diverse libraries of 5-tert-butyl-1,2-oxazole derivatives.

Stability Profile

While aromatic, the 1,2-oxazole ring possesses inherent vulnerabilities. The N-O bond is the weakest link and is susceptible to cleavage under harsh conditions.[3]

-

Acid/Base Instability: Exposure to strong acidic or basic aqueous conditions can catalyze hydrolytic cleavage of the oxazole ring.[3] For reactions requiring a base, milder, non-nucleophilic organic bases like diisopropylethylamine (DIPEA) or 2,6-lutidine are recommended over strong bases such as NaOH or t-BuOK.[3]

-

Nucleophilic Ring Opening: While the C3 position is primed for substitution, strong or excess nucleophiles can lead to decomposition via ring opening pathways.[3] Careful control of stoichiometry and temperature is crucial.

-

Thermal and Photochemical Stability: High temperatures can induce thermal decomposition.[3] Additionally, like many heterocyclic systems, isoxazoles can undergo photochemical rearrangements when exposed to UV light.[3] Therefore, storage in a cool, dark place is advisable.

Caption: Primary degradation pathways for the 1,2-oxazole ring.

Synthetic Strategy

The synthesis of 3-chloro-1,2-oxazoles can be achieved through various routes. A common and effective strategy involves the construction of the 5-substituted-isoxazol-3-ol core, followed by chlorination.

General Synthetic Workflow

A plausible and robust synthesis starts from pivaloylacetonitrile and hydroxylamine. The resulting amidoxime can then be cyclized and chlorinated to yield the target compound.

Caption: A plausible synthetic workflow for the target compound.

Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on established methodologies for analogous compounds. Optimization will be required.

Step 1: Synthesis of 5-tert-butyl-1,2-oxazol-3-amine

-

To a solution of pivaloylacetonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium carbonate (1.2 eq).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

-

Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of 5-tert-butyl-1,2-oxazol-3-ol

-

Dissolve the 5-tert-butyl-1,2-oxazol-3-amine (1.0 eq) in a mixture of concentrated HCl and water at 0°C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.

-

Stir the reaction for 1 hour at 0°C, then allow it to warm to room temperature and heat gently to 50-60°C until nitrogen evolution ceases.

-

Cool the reaction and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the desired 3-hydroxy isoxazole.

Step 3: Synthesis of 5-tert-butyl-3-chloro-1,2-oxazole

-

To a flask containing 5-tert-butyl-1,2-oxazol-3-ol (1.0 eq), add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) slowly at 0°C.

-

Heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by vacuum distillation or column chromatography to afford 5-tert-butyl-3-chloro-1,2-oxazole.

Applications in Drug Discovery and Chemical Biology

The true value of 5-tert-butyl-3-chloro-1,2-oxazole lies in its application as a versatile scaffold for generating novel molecular entities with potential biological activity. Oxazole derivatives are known to possess a wide spectrum of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[4][5][6]

The combination of the stable, sterically-demanding tert-butyl group and the reactive chloro-handle allows for a modular approach to drug design. The tert-butyl group can serve as a lipophilic anchor, potentially improving membrane permeability or fitting into hydrophobic pockets of target proteins. The chloro-substituent, as previously discussed, is a gateway to diversification.

Caption: Role as a scaffold in generating molecular diversity.

Safety, Handling, and Storage

As a chlorinated heterocyclic compound, 5-tert-butyl-3-chloro-1,2-oxazole should be handled with appropriate care.

-

Handling: Always handle the compound in a well-ventilated chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.[3] To prevent degradation from moisture and light, amber glass containers are recommended. For long-term storage or for use in highly sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) is best practice.[3]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

References

- BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity and Stability of the 3-Chloro-1,2-oxazole Ring.

- FINETECH INDUSTRY LIMITED. (n.d.). 5-(TERT-BUTYL)-3-(CHLOROMETHYL)-1,2,4-OXADIAZOLE | CAS: 175205-41-1.

- PubChemLite. (n.d.). 5-tert-butyl-3-chloro-1,2-oxazole.

- BenchChem. (n.d.). Stability issues of 3-Chloro-1,2-oxazole under various conditions.

- Sun-shinechem. (n.d.). 5-TERT-BUTYL-2-(CHLOROMETHYL)OXAZOLE | CAS 224441-73-0.

- BenchChem. (n.d.). Stability issues of the oxazole ring.

- Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.

- PubChem. (n.d.). 5-tert-Butyl-1,2-oxazole-3-carboxylic acid.

- Singh, R. K., Bhatt, A., Kant, R., & Chauhan, P. K. (2016). Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Chemistry & Biology Interface, 6(4), 225-233.

- Zhang, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. PubChemLite - 5-tert-butyl-3-chloro-1,2-oxazole (C7H10ClNO) [pubchemlite.lcsb.uni.lu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 5. cbijournal.com [cbijournal.com]

- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The 3-Chloroisoxazole Scaffold: A Versatile Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives are found in a range of FDA-approved drugs, demonstrating its utility in generating compounds with diverse pharmacological activities.[1] Within this chemical class, the 3-chloroisoxazole moiety stands out as a particularly valuable and versatile building block for drug discovery. The presence of the chlorine atom at the 3-position not only influences the electronic properties of the isoxazole ring, potentially enhancing biological activity, but also serves as a convenient synthetic handle for further molecular elaboration through various chemical transformations.[2]

This technical guide provides a comprehensive overview of the applications of 3-chloroisoxazole derivatives in medicinal chemistry. It will explore the synthetic utility of this scaffold, its role in the development of bioactive compounds, and the underlying rationale for its use in drug design.

The Strategic Advantage of the 3-Chloro Substituent

The decision to incorporate a 3-chloroisoxazole core into a drug discovery program is often driven by two key considerations: its role as a pharmacophore and its utility as a reactive intermediate.

Bioisosteric Replacement and Pharmacophore Enhancement:

The 3-chloroisoxazole moiety can act as a bioisostere for other chemical groups, a strategy used to modulate a compound's physicochemical properties, improve its metabolic stability, or enhance its target affinity.[3] For instance, the chlorine atom can mimic a hydrogen bond acceptor and its electronic-withdrawing nature can influence the acidity of a neighboring proton or the overall electron distribution of the molecule. Studies have shown that the introduction of a chlorine group on an isoxazole ring can enhance the antibacterial activity of the resulting derivatives.[2]

A Versatile Handle for Chemical Diversification:

Perhaps the most significant advantage of the 3-chloroisoxazole scaffold is the reactivity of the C-Cl bond. This allows for the late-stage functionalization of the isoxazole core, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. The chlorine atom can be readily displaced by a variety of nucleophiles or participate in transition metal-catalyzed cross-coupling reactions, providing access to a wide range of derivatives with diverse substitution patterns.

Synthetic Utility: A Gateway to Molecular Diversity

The 3-chloroisoxazole core is a versatile starting material for the synthesis of more complex molecules. Two of the most powerful methods for its elaboration are nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAAr)

The electron-deficient nature of the isoxazole ring, further enhanced by the electron-withdrawing chlorine atom, facilitates nucleophilic aromatic substitution at the 3-position. This allows for the direct introduction of a variety of functional groups, including amines, alkoxides, and thiols.

Experimental Protocol: Synthesis of 3-Amino-5-methylisoxazole from 3-Chloro-5-methylisoxazole

This protocol describes a typical nucleophilic substitution reaction where an amine displaces the chlorine atom.

Materials:

-

3-Chloro-5-methylisoxazole

-

Ammonia (in a suitable solvent, e.g., methanol or as aqueous ammonium hydroxide)

-

Solvent (e.g., methanol, ethanol, or a sealed tube for gaseous ammonia)

-

Base (optional, depending on the amine salt used)

Procedure:

-

In a pressure-resistant vessel, dissolve 3-chloro-5-methylisoxazole (1.0 eq) in a suitable solvent such as methanol.

-

Add a solution of ammonia in methanol (excess, typically 5-10 eq).

-

Seal the vessel and heat the reaction mixture at a temperature ranging from 80 to 120 °C for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 3-amino-5-methylisoxazole.

This transformation is significant as the resulting 3-amino-5-methylisoxazole is a key intermediate in the synthesis of sulfonamide drugs.[4][5]

Palladium-Catalyzed Cross-Coupling Reactions

The development of palladium-catalyzed cross-coupling reactions has revolutionized organic synthesis and drug discovery. The 3-chloroisoxazole scaffold is an excellent substrate for these reactions, particularly the Suzuki-Miyaura coupling, which forms a new carbon-carbon bond.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a 3-Chloroisoxazole Derivative

This protocol provides a general procedure for the coupling of a 3-chloroisoxazole with a boronic acid.

Materials:

-

3-Chloroisoxazole derivative (1.0 eq)

-

Aryl or heteroaryl boronic acid (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (typically 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 eq)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

Procedure:

-

To a reaction flask, add the 3-chloroisoxazole derivative, the boronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system and the palladium catalyst.

-

Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl or 3-heteroaryl isoxazole derivative.[6][7]

This powerful reaction allows for the introduction of a wide array of aromatic and heteroaromatic substituents at the 3-position, providing a rapid means to explore the chemical space around the isoxazole core.

Applications in Medicinal Chemistry: Case Studies

The utility of the 3-chloroisoxazole scaffold is best illustrated through its application in the development of bioactive molecules.

Anticancer Agents

Numerous isoxazole derivatives have been investigated for their potential as anticancer agents.[8] The ability to easily modify the 3-position of the isoxazole ring allows for the optimization of interactions with various biological targets involved in cancer progression, such as protein kinases.

Targeting Protein Kinases:

Protein kinases are a major class of drug targets in oncology.[9][10][11] The 3-chloroisoxazole moiety can be used as a starting point to synthesize libraries of kinase inhibitors. For example, the chlorine atom can be displaced by an amine-containing fragment that is designed to interact with the hinge region of the kinase active site, a common binding motif for kinase inhibitors. Subsequent Suzuki coupling at another position on the molecule can be used to introduce substituents that occupy other pockets of the active site, leading to potent and selective inhibitors.

Example Signaling Pathway: Inhibition of a Receptor Tyrosine Kinase (RTK)

Many isoxazole derivatives have been designed to target receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.[12] Inhibition of EGFR can block downstream signaling pathways that promote cell proliferation and survival.

Caption: Inhibition of the EGFR signaling pathway by a 3-chloroisoxazole-based inhibitor.

Anti-inflammatory Agents

Isoxazole derivatives have also shown promise as anti-inflammatory agents, often through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[13] The 3-chloroisoxazole scaffold can be utilized to develop selective inhibitors of these enzymes.

Quantitative Data: Anticancer Activity of Isoxazole Derivatives

The following table summarizes the in vitro cytotoxic activity of some isoxazole derivatives against various cancer cell lines. While not all of these examples contain a 3-chloro substituent, they illustrate the potential of the isoxazole scaffold in cancer drug discovery.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Derivative A | HeLa (Cervical) | 15.48 | [14] |

| Derivative B | Hep3B (Liver) | ~23 | [14] |

| Derivative C | MCF-7 (Breast) | 39.80 | [14] |

Conclusion

The 3-chloroisoxazole scaffold is a valuable and versatile building block in medicinal chemistry. Its utility stems from the dual role of the chlorine atom: as a modulator of the electronic properties of the isoxazole ring and, more importantly, as a reactive handle for a wide range of chemical transformations. The ability to easily perform nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions at the 3-position allows for the efficient synthesis of diverse compound libraries, accelerating the drug discovery process. As the demand for novel therapeutics continues to grow, the strategic use of reactive building blocks like 3-chloroisoxazole will undoubtedly play an increasingly important role in the design and synthesis of the next generation of medicines.

References

-

[3D- QSAR STUDIES, BIOLOGICAL EVALUATION STUDIES ON SOME SUBSTITUTED 3-CHLORO-1-

-

)

Sources

- 1. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. researchgate.net [researchgate.net]

- 4. CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole - Google Patents [patents.google.com]

- 5. DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. youtube.com [youtube.com]

- 8. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ajpp.in [ajpp.in]

A Technical Guide to the Distinctions Between 3-Chloro- and 5-Chloroisoxazole Isomers for Researchers and Drug Development Professionals

The isoxazole nucleus, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry, lending its unique electronic and steric properties to a wide array of therapeutic agents.[1][2][3] The introduction of a chlorine atom to the isoxazole ring, creating 3-chloroisoxazole and 5-chloroisoxazole, provides two versatile and chemically distinct building blocks for drug discovery. Understanding the nuanced differences in their synthesis, reactivity, and spectroscopic signatures is paramount for their effective utilization in the design and development of novel pharmaceuticals. This in-depth technical guide provides a comparative analysis of these two critical isomers, offering field-proven insights for researchers and drug development professionals.

Regioselective Synthesis: Accessing the Desired Chloro-Isoxazole Isomer

The regiochemical outcome of isoxazole synthesis is highly dependent on the chosen synthetic route and the nature of the starting materials. The two primary strategies for constructing the isoxazole ring, the Claisen condensation and 1,3-dipolar cycloaddition, can be tailored to selectively yield either the 3-chloro or 5-chloro isomer.

Synthesis of 3-Chloroisoxazoles

A common and effective method for the synthesis of 3-chloroisoxazoles involves the chlorination of the corresponding 3-hydroxyisoxazole precursor. This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[4][5][6] The 3-hydroxyisoxazole starting material can be readily prepared from the condensation of a β-ketoester with hydroxylamine.[7]

Experimental Protocol: Synthesis of 3-Chloroisoxazole from 3-Hydroxyisoxazole

-

To a solution of 3-hydroxyisoxazole (1.0 eq.) in a suitable aprotic solvent (e.g., toluene or chloroform), add phosphorus oxychloride (POCl₃, 1.5-2.0 eq.) dropwise at 0 °C under an inert atmosphere (N₂ or Ar). The use of excess POCl₃ ensures complete conversion of the hydroxyl group.

-

After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC). The reaction progress can be visualized by the disappearance of the starting material spot.

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. This step hydrolyzes the excess POCl₃.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 3-chloroisoxazole.

Synthesis of 5-Chloroisoxazoles

The synthesis of 5-chloroisoxazoles is often achieved through the reaction of β-keto nitriles with hydroxylamine, followed by chlorination, or more directly from isoxazol-5(4H)-ones. The latter method provides a reliable and scalable route to a variety of 3-substituted-5-chloroisoxazoles.[8]

Experimental Protocol: Synthesis of 5-Chloroisoxazole from Isoxazol-5(4H)-one

-

To a stirring suspension of the appropriate isoxazol-5(4H)-one (1.0 eq.) in phosphorus oxychloride (POCl₃, 5-10 eq.), add triethylamine (1.2 eq.) dropwise at 0 °C. The isoxazol-5(4H)-one can be synthesized from the corresponding β-ketoester and hydroxylamine. POCl₃ acts as both the chlorinating agent and the solvent in this case.

-

After the addition, heat the reaction mixture to 75-80 °C and stir for 12-16 hours.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the pure 5-chloroisoxazole. [8]

Comparative Reactivity: A Tale of Two Isomers

The position of the chlorine atom on the isoxazole ring profoundly influences the electronic distribution and, consequently, the chemical reactivity of the molecule. This difference is most pronounced in their susceptibility to nucleophilic and electrophilic attack.

Nucleophilic Substitution

5-Chloroisoxazoles are generally more susceptible to nucleophilic substitution at the C5 position. The electron-withdrawing nature of the adjacent nitrogen atom and the ring oxygen enhances the electrophilicity of C5, making it a prime target for nucleophiles. Furthermore, 5-chloroisoxazoles can undergo a fascinating Fe(II)-catalyzed isomerization to form highly reactive 2H-azirine-2-carbonyl chlorides, which readily react with a variety of nucleophiles.[8] This unique reactivity profile makes 5-chloroisoxazoles valuable precursors for the synthesis of amides, esters, and other carboxylic acid derivatives.[8]

In contrast, 3-chloroisoxazoles are generally less reactive towards nucleophilic substitution at the C3 position. The proximity of the chlorine atom to the ring oxygen, which can exert a modest electron-donating resonance effect, slightly diminishes the electrophilicity of C3 compared to C5. However, under forcing conditions or with highly reactive nucleophiles, substitution at C3 can be achieved.

Electrophilic Substitution

The isoxazole ring is generally considered an electron-deficient heterocycle, making it less reactive towards electrophilic aromatic substitution than benzene. However, the position of the chlorine atom can influence the regioselectivity of such reactions.

For both isomers, the C4 position is the most electron-rich and, therefore, the most likely site for electrophilic attack. The chlorine atom, being an ortho, para-director with a deactivating inductive effect, will further influence the reactivity. In 3-chloroisoxazole , the C4 position is para to the chlorine atom, which may slightly activate it towards electrophilic attack compared to the C4 position in 5-chloroisoxazole , where the chlorine is in a meta-like position relative to C4. However, the overall deactivating effect of the isoxazole ring means that harsh conditions are typically required for electrophilic substitution on either isomer.

Spectroscopic Fingerprints: Differentiating the Isomers

The distinct electronic environments of the 3-chloro and 5-chloro isomers give rise to characteristic differences in their NMR, IR, and mass spectra, allowing for their unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the chemical shifts of the ring protons are diagnostic. For the parent, unsubstituted chloroisoxazoles, the proton at C4 of 3-chloroisoxazole would be expected to appear at a slightly different chemical shift compared to the C4 proton of 5-chloroisoxazole due to the different electronic influence of the chlorine atom's position. Similarly, the proton at C5 in 3-chloroisoxazole will have a different chemical shift than the proton at C3 in 5-chloroisoxazole.

In ¹³C NMR spectroscopy, the carbon atoms directly attached to the chlorine will exhibit the most significant difference in chemical shifts. The C3 carbon in 3-chloroisoxazole will be deshielded compared to the C3 in unsubstituted isoxazole, and a similar effect will be observed for the C5 carbon in 5-chloroisoxazole . The chemical shifts of the other ring carbons (C4 and C5 in the 3-chloro isomer; C3 and C4 in the 5-chloro isomer) will also be subtly affected by the chlorine's position.

Table 1: Predicted Spectroscopic Data for 3-Chloro- and 5-Chloroisoxazole

| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Absorptions (cm⁻¹) | MS Fragmentation (m/z) |

| 3-Chloroisoxazole | H4: ~6.5, H5: ~8.4 | C3: ~158, C4: ~105, C5: ~152 | C=N stretch, C-Cl stretch | M⁺, [M-Cl]⁺, [M-CO]⁺, [M-HCN]⁺ |

| 5-Chloroisoxazole | H3: ~8.3, H4: ~6.7 | C3: ~150, C4: ~102, C5: ~165 | C=N stretch, C-Cl stretch | M⁺, [M-Cl]⁺, [M-CO]⁺, [M-HCN]⁺ |

Note: The exact spectroscopic values may vary depending on the solvent and the presence of substituents.

Infrared (IR) Spectroscopy

Both isomers will exhibit characteristic IR absorption bands for the isoxazole ring, including C=N and C-O stretching vibrations.[2][9] The C-Cl stretching vibration will also be present, typically in the fingerprint region (800-600 cm⁻¹). While the overall IR spectra may be similar, subtle differences in the positions and intensities of these bands can be used to distinguish between the two isomers, particularly when comparing to reference spectra.[10][11]

Mass Spectrometry (MS)

In mass spectrometry, both 3-chloro- and 5-chloroisoxazole will show a characteristic isotopic pattern for the molecular ion (M⁺) due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The fragmentation patterns will be influenced by the position of the chlorine. Common fragmentation pathways for isoxazoles include the loss of CO, HCN, and the substituent at C3 or C5.[12][13] The relative abundance of the fragment ions will differ between the two isomers, providing a valuable tool for their differentiation. For example, the loss of the chlorine radical will be a prominent fragmentation pathway for both isomers.

Applications in Drug Discovery: Leveraging Isomeric Differences

The distinct reactivity profiles of 3-chloro- and 5-chloroisoxazoles translate into their differential utility as building blocks in the synthesis of bioactive molecules.

3-Chloroisoxazole in Kinase and Antiviral Drug Development

3-Chloroisoxazole and its derivatives are valuable intermediates in the synthesis of various kinase inhibitors.[14] The chlorine at the 3-position can serve as a handle for further functionalization through cross-coupling reactions or nucleophilic displacement, allowing for the exploration of the chemical space around the isoxazole core to optimize binding to the target kinase. Furthermore, isoxazole derivatives, including those with a chlorine substituent, have shown promise as antiviral agents.[15]

5-Chloroisoxazole in the Development of Antibiotic Adjuvants

The unique reactivity of 5-chloroisoxazoles, particularly their ability to be converted into 2H-azirine-2-carboxylic acid derivatives, makes them attractive starting materials for the synthesis of novel β-lactamase inhibitors.[8] β-Lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. By designing molecules that can covalently inhibit these enzymes, the efficacy of existing antibiotics can be restored. The reactive azirine intermediate derived from 5-chloroisoxazoles is an excellent electrophile for trapping the active site serine of β-lactamases.

Conclusion

3-Chloroisoxazole and 5-chloroisoxazole, while structurally similar, exhibit significant differences in their synthesis, reactivity, and spectroscopic properties. A thorough understanding of these distinctions is crucial for medicinal chemists and drug development professionals seeking to harness the potential of the isoxazole scaffold. The regioselective synthesis of each isomer provides access to unique chemical space, and their differential reactivity allows for the design of distinct molecular architectures. By leveraging these isomeric differences, researchers can accelerate the discovery and development of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

References

[4] Schlewer, G., & Krogsgaard-Larsen, P. (1984). New Synthesis of 3-Chloroisoxazoles. Acta Chemica Scandinavica, 38b, 815-819. [15] ResearchGate. (n.d.). Isoxazole derivatives showing antiviral activity (78, 79). Retrieved from a relevant publication on ResearchGate. [1] de Souza, M. V. N. (2005). Synthesis and biological activity of isoxazole derivatives. Journal of the Brazilian Chemical Society, 16(4), 627-637. [16] Beilstein Journal of Organic Chemistry. (2023). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. [7] Micetich, R. G., & Chin, C. G. (1970). Studies in isoxazole chemistry. III. The preparation and lithiation of 3,5-disubstituted isoxazoles. Canadian Journal of Chemistry, 48(9), 1371-1377. [17] ResearchGate. (n.d.). Characteristic signals in the 1 H and 13 C NMR spectra of compound 6a. Retrieved from a relevant publication on ResearchGate. [10] ResearchGate. (n.d.). Figure S-1: FTIR spectrum of CBOZ (5). Retrieved from a relevant publication on ResearchGate. [12] Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [13] Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. [8] Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 275. [18] Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. [19] Patel, K., & Singh, R. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Journal of Saudi Chemical Society, 16(3), 255-261. [20] Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2017). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyridines. RSC Advances, 7(64), 40386-40391. [21] Bieganowska, K., & Słoczyńska, K. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2675. [22] Schmidt, A., & Krauth, F. (2013). Novel [(biphenyloxy)propyl]isoxazole derivatives for inhibition of human rhinovirus 2 and coxsackievirus B3 replication. European Journal of Medicinal Chemistry, 69, 676-685. [14] Bold, G., et al. (2006). New 3,4-diaryl-isoxazole derivatives as potent and selective inhibitors of protein kinase CK1. Bioorganic & Medicinal Chemistry Letters, 16(5), 1354-1358. [23] Physical Chemistry Research. (2024). Regular Article. Sigma-Aldrich. (n.d.). NMR Solvent Data Chart. The Royal Society of Chemistry. (2022). Copy of 1H NMR and 13C NMR spectra Electronic Supplementary Material (ESI) for ChemComm. [24] University of Hamburg. (n.d.). Electron density maps. [11] AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. [2] Beilstein Journals. (2022, April 22). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. [3] Agrawal, N., & Mishra, P. (2019). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 28(1), 1-28. [9] University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. [25] ResearchGate. (2025, August 6). Synthesis of New 3-(2-Chloroquinolin-3-yl)-5-Phenylisoxazole Derivatives via Click-Chemistry Approach. [26] Acta Crystallographica Section E: Structure Reports Online. (2009). 4-(4-Chlorophenyl)-5-phenylisoxazole. [27] Hamel, E., et al. (2014). 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. Journal of Medicinal Chemistry, 57(5), 2091-2103. [5] Li, W., et al. (2013). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 18(11), 13396-13404. [28] ResearchGate. (2025, August 9). Synthesis of 5-Chloroisoxazoles Derived from 2,2-Dichlorovinyl Ketones. [6] Benchchem. (n.d.). The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers. Wang, L., et al. (2021). Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. RSC Advances, 11(52), 33027-33034. [29] ACG Publications. (2022, December 29). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. [30] The Royal Society of Chemistry. (n.d.). Correction: Regioselective synthesis of substituted thiazoles via cascade reactions from 3-chlorochromones and thioamides - Organic & Biomolecular Chemistry. [31] The Royal Society of Chemistry. (n.d.). S75 10. 1H NMR and 13C NMR spectra 1H NMR (600 MHz, CDCl3) of 3a. [32] The Royal Society of Chemistry. (n.d.). Supplementary Information - Substituent effects and electron delocalization in five-membered N-heterocycles. [33] University of Hamburg. (n.d.). Electron density maps. [34] Agilent. (n.d.). ftir spectroscopy reference guide. ChemRxiv. (n.d.). Intermolecular Interactions of Nitrogen-Substituted Chalcogen Heterocycles: From Electron Density to Binding Energy Landscapes. [35] ACS Publications. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. [36] MDPI. (2024, May 26). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies.

Sources

- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]

- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. researchgate.net [researchgate.net]

- 11. azooptics.com [azooptics.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. beilstein-journals.org [beilstein-journals.org]

- 17. researchgate.net [researchgate.net]

- 18. sciarena.com [sciarena.com]

- 19. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 21. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Novel [(biphenyloxy)propyl]isoxazole derivatives for inhibition of human rhinovirus 2 and coxsackievirus B3 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. physchemres.org [physchemres.org]

- 24. users.man.poznan.pl [users.man.poznan.pl]

- 25. researchgate.net [researchgate.net]

- 26. 4-(4-Chlorophenyl)-5-phenylisoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 27. 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. acgpubs.org [acgpubs.org]

- 30. Correction: Regioselective synthesis of substituted thiazoles via cascade reactions from 3-chlorochromones and thioamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 31. rsc.org [rsc.org]

- 32. rsc.org [rsc.org]

- 33. zbh.uni-hamburg.de [zbh.uni-hamburg.de]

- 34. agilent.com [agilent.com]

- 35. DSpace [dr.lib.iastate.edu]

- 36. mdpi.com [mdpi.com]

Solubility Profile of 5-tert-butyl-3-chloroisoxazole in Organic Solvents

This is an in-depth technical guide designed for researchers and drug development scientists working with 5-tert-butyl-3-chloroisoxazole (also referred to as 3-chloro-5-tert-butylisoxazole). This guide synthesizes predicted physicochemical properties with standard experimental protocols to establish a robust solubility profile, given the limited specific data available in public literature for this precise intermediate.

Executive Summary

5-tert-butyl-3-chloroisoxazole is a critical heterocyclic intermediate, often derived from its amino-precursor (3-amino-5-tert-butylisoxazole) via Sandmeyer-type reactions. It serves as a versatile electrophile in the synthesis of agrochemicals (herbicides) and pharmaceuticals (e.g., FLT3 inhibitors).

Understanding its solubility landscape is pivotal for:

-

Reaction Optimization: Selecting solvents that maximize concentration without precipitating the intermediate.

-

Purification: Designing crystallization protocols (anti-solvent selection) or chromatography mobile phases.

-

Formulation: Developing stable stock solutions for biological assays.

This guide provides a predictive solubility model based on structure-property relationships (SPR) and details experimental protocols to empirically validate these values in your laboratory.

Physicochemical Profile & Solubility Prediction

To predict the solubility behavior of 5-tert-butyl-3-chloroisoxazole, we must analyze its molecular descriptors relative to its well-characterized precursor, 3-amino-5-tert-butylisoxazole.

Structural Analysis[1]

-

Core: Isoxazole ring (aromatic, weakly basic).

-

Substituents:

-

C5-tert-butyl: Highly lipophilic, bulky group. Increases solubility in non-polar organic solvents; significantly decreases water solubility.

-

C3-Chloro: Electron-withdrawing, lipophilic. Unlike the amino group (-NH2) in its precursor, the chloro group does not act as a hydrogen bond donor, drastically reducing solubility in protic solvents like water or low-molecular-weight alcohols compared to the amino-analog.

-

Estimated Properties

| Property | Value (Estimated) | Impact on Solubility |

| Molecular Weight | ~159.61 g/mol | Low MW facilitates dissolution in diverse organic solvents. |

| LogP (Octanol/Water) | ~2.8 – 3.2 | Highly lipophilic. Preferential solubility in non-polar to moderately polar solvents. |

| Hydrogen Bond Donors | 0 | Critical: Lack of H-donors means poor solubility in water. |

| Hydrogen Bond Acceptors | 2 (N, O in ring) | Allows solubility in H-donor solvents (e.g., Alcohols, Chloroform). |

| Melting Point | < 50°C (Likely Low-Melting Solid or Oil) | Lower MP than the amino-analog (110°C) due to loss of intermolecular H-bonding. |

Solubility Landscape

The following table categorizes solvents based on their interaction with 5-tert-butyl-3-chloroisoxazole.

Solubility Classifications

| Solvent Class | Examples | Predicted Solubility | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High (>100 mg/mL) | Primary choice for extraction. The solvent's dipole interacts well with the isoxazole ring, while accommodating the lipophilic t-butyl group. |

| Esters/Ketones | Ethyl Acetate, Acetone | High (>50 mg/mL) | Excellent for synthesis and chromatography. The carbonyl oxygen does not compete strongly with the solute. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High (>50 mg/mL) | Soluble due to dipole-dipole interactions. Useful for nucleophilic substitution reactions (SnAr). |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate (10–50 mg/mL) | Soluble, but less than in aprotic solvents. Solubility decreases as alcohol chain length increases (e.g., MeOH > EtOH > IPA). |

| Ethers | THF, Diethyl Ether, MTBE | High (>50 mg/mL) | Good general solvents. MTBE is preferred for process scale-up due to safety profiles. |

| Hydrocarbons | Hexane, Heptane, Toluene | Low (Cold) / High (Hot) | Critical for Purification: The compound is likely soluble in hot alkanes but crystallizes upon cooling, making Hexane/Heptane ideal recrystallization solvents . |

| Aqueous | Water, PBS Buffer | Insoluble (<0.1 mg/mL) | The hydrophobic t-butyl and chloro groups dominate. Requires co-solvents (e.g., DMSO) for biological testing. |

Experimental Protocols for Solubility Determination

Since exact literature values are scarce, you must validate the solubility profile in-house. Use the following Standard Operating Procedures (SOPs) .

Protocol A: Visual Solubility Screening (Tier 1)

Best for rapid solvent selection during reaction optimization.

-

Preparation: Weigh 10 mg of 5-tert-butyl-3-chloroisoxazole into a 4 mL glass vial.

-

Addition: Add solvent in 100 µL increments at room temperature (25°C).

-

Observation: Vortex for 30 seconds after each addition.

-

Soluble: Clear solution with no particulates.

-

Insoluble: Visible solid or turbidity.

-

-

Calculation:

-

Thermal Stress: If insoluble at RT, heat to 50°C (or boiling point) to check for temperature-dependent solubility (potential for recrystallization).

Protocol B: Gravimetric Saturation Method (Tier 2)

Best for precise quantitative data (g/L).

-

Saturation: Add excess solid (~100 mg) to 1 mL of solvent in a sealed vial.

-

Equilibration: Shake/stir at 25°C for 24 hours.

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated with solvent) into a tared vial.

-

Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven.

-

Weighing: Weigh the residue.

Protocol C: HPLC-UV Quantitation (Tier 3)

Best for trace solubility (e.g., in water) or mixtures.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 50% B to 100% B over 10 min (Lipophilic compound elutes late).

-

Detection: UV at 254 nm (Isoxazole absorption).

-

Standard Curve: Prepare standards in Acetonitrile (0.01 – 1.0 mg/mL).

Process Implications & Workflow

The solubility profile dictates the workflow for synthesis and purification.

Synthesis & Reaction Solvents

-

Nucleophilic Substitution: If displacing the 3-Chloro group (e.g., with amines/alkoxides), use DMF or DMSO to solvate the nucleophile while keeping the isoxazole in solution.

-

Lithiation/Functionalization: Use THF or Ether at low temperatures (-78°C). The high solubility in ethers supports cryogenic handling.

Purification Strategy (Crystallization)

The "High Hot / Low Cold" solubility in hydrocarbons suggests a classic recrystallization setup.

Figure 1: Optimized recrystallization workflow exploiting the temperature-dependent solubility in non-polar hydrocarbons.

References

-

Synthesis of Isoxazole Precursors

-

Reactions of 5-Aminoisoxazoles with α-Diazocarbonyl Compounds.[1] (Methodology for amino-isoxazole synthesis, the precursor to the chloro-derivative).

-

Source:

-

-

General Isoxazole Solubility & Properties

- Solubility of Organic Compounds: Structure-Property Relationships. (General principles guiding the lipophilicity of t-butyl/chloro substituted heterocycles).

-

Source:

-

Sandmeyer Reaction on Isoxazoles

- Conversion of 3-amino-isoxazoles to 3-chloro-isoxazoles via diazonium intermedi

-

Source: (General protocol adaptation).

-

Related FLT3 Inhibitor Intermediates

- Identification of N-(5-tert-butyl-isoxazol-3-yl)-ureas. (Demonstrates usage of the scaffold in drug discovery and solvent choices for coupling).

-

Source:[2]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Chloro-5-Substituted Isoxazoles: Versatile Building Blocks for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Among the diverse array of isoxazole derivatives, 3-chloro-5-substituted isoxazoles have emerged as exceptionally versatile and powerful building blocks in the synthesis of novel therapeutic agents. The presence of a strategically positioned chlorine atom at the C3 position imparts unique reactivity, enabling a broad spectrum of chemical transformations. This guide provides a comprehensive exploration of the synthesis, reactivity, and application of these critical synthons in contemporary drug discovery. We will delve into the mechanistic underpinnings of their preparation, detail robust experimental protocols for their derivatization, and showcase their utility in constructing complex molecular architectures with significant therapeutic potential.

The Strategic Advantage of the Isoxazole Scaffold in Medicinal Chemistry

The five-membered isoxazole ring, with its adjacent nitrogen and oxygen atoms, offers a unique combination of physicochemical properties that are highly advantageous for drug design.[1] The isoxazole moiety can act as a bioisosteric replacement for other functional groups, such as amides and carboxylic acids, often leading to improved pharmacokinetic profiles, enhanced metabolic stability, and increased efficacy.[3][4] The weak N-O bond within the isoxazole ring also provides a latent site for ring-cleavage reactions, offering further synthetic utility.[5][6]

Isoxazole-containing molecules have demonstrated a remarkable breadth of biological activities, including:

-

Antimicrobial: The antibiotics cloxacillin and dicloxacillin, as well as the antibacterial agent sulfamethoxazole, feature the isoxazole core.[1][5]

-

Anticancer: Derivatives have been shown to inhibit protein kinases, induce apoptosis, and modulate key signaling pathways like NF-κB and Akt.[1]

-

Anti-inflammatory: Certain isoxazole compounds act as potent anti-inflammatory agents.[7][8]

-

Neuroprotective: The isoxazole scaffold is present in molecules with activity against neurodegenerative disorders.[2][5]

The introduction of a chlorine atom at the C3 position significantly amplifies the synthetic utility of the isoxazole ring, providing a reactive handle for a multitude of functionalization reactions.

Synthesis of 3-Chloro-5-Substituted Isoxazole Building Blocks

The primary and most direct route to 3-chloroisoxazoles is the 1,3-dipolar cycloaddition of chloronitrile oxide with a substituted alkyne.[9] However, the instability and toxicity of the chloronitrile oxide precursor, dichloroformaldoxime, have historically presented challenges.[9] More contemporary and safer methods have been developed to circumvent these issues.

2.1. One-Pot Synthesis via 1,3-Dipolar Cycloaddition

A significant advancement in the synthesis of 3-chloro-5-substituted isoxazoles is the development of a one-pot procedure that avoids the isolation of hazardous intermediates.[9] This method relies on the in situ generation of chloronitrile oxide from a more stable precursor, followed by its immediate reaction with a monosubstituted acetylene.

Conceptual Workflow for One-Pot Synthesis

Caption: One-pot synthesis of 3-chloro-5-substituted isoxazoles.

Experimental Protocol: One-Pot Synthesis of 3-Chloro-5-Substituted Isoxazoles

This protocol is adapted from the work of Chiarino, Napoletano, and Sala (1988).[9]

Materials:

-

Dichloroformaldoxime precursor (e.g., from the reduction of trichloronitromethane)

-

Monosubstituted acetylene (0.40 mol)

-

Potassium bicarbonate (0.60 mol)

-

Methylene chloride (wet, 350 ml)

-

Water

-

Magnesium sulfate

Procedure:

-

Prepare a solution of the dichloroformaldoxime precursor in methylene chloride (100 ml).

-

In a separate flask, prepare a well-stirred mixture of the monosubstituted acetylene and potassium bicarbonate in wet methylene chloride.

-

Slowly add the organic extract from step 1 to the mixture from step 2.

-

Stir the resulting mixture vigorously at room temperature for 24 hours.

-

Pour the reaction mixture into water (500 ml) and separate the organic layer.

-

Dry the organic layer over magnesium sulfate and evaporate the solvent under reduced pressure.

-

Purify the residue by distillation to obtain the desired 3-chloro-5-substituted isoxazole.

Yields of Representative 3-Chloro-5-Substituted Isoxazoles

| Substituent (R) at C5 | Yield (%) | Boiling Point (°C/torr) |

| Phenyl | 75 | 100/1.0[9] |

| 4-Chlorophenyl | 78 | 104-106/1.3[9] |

| n-Butyl | 65 | 75/15 |

| tert-Butyl | 62 | 68/15 |

Table adapted from Chiarino et al., 1988.[9]

Chemical Reactivity and Synthetic Transformations

The synthetic power of 3-chloro-5-substituted isoxazoles lies in the reactivity of the C3-chloro group, which can be readily displaced by a variety of nucleophiles or participate in transition metal-catalyzed cross-coupling reactions.

3.1. Nucleophilic Aromatic Substitution (SNA_r)

The electron-withdrawing nature of the isoxazole ring activates the C3 position towards nucleophilic attack, facilitating SNAr reactions.[10][11][12] This allows for the introduction of a wide range of functional groups, including amines, alcohols, and thiols.

General SNAr Reaction Scheme

Caption: Nucleophilic aromatic substitution on 3-chloroisoxazoles.

Experimental Protocol: Synthesis of a 3-Amino-5-Substituted Isoxazole

Materials:

-

3-Chloro-5-substituted isoxazole (1.0 eq)

-

Amine (e.g., aniline, 1.2 eq)

-

Aprotic polar solvent (e.g., DMF, DMSO)

-

Base (e.g., K2CO3, 2.0 eq)

Procedure:

-

Dissolve the 3-chloro-5-substituted isoxazole in the chosen solvent.

-

Add the amine and the base to the solution.

-

Heat the reaction mixture at a suitable temperature (e.g., 80-120 °C) and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

3.2. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis and are indispensable tools in drug discovery.[13][14][15] 3-Chloroisoxazoles are excellent substrates for a variety of these transformations, enabling the formation of C-C and C-N bonds.

Key Palladium-Catalyzed Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.[16]

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.[16]

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.[16]

General Palladium-Catalyzed Cross-Coupling Workflow

Caption: Palladium-catalyzed cross-coupling of 3-chloroisoxazoles.

Experimental Protocol: Suzuki-Miyaura Coupling of a 3-Chloro-5-Substituted Isoxazole

Materials:

-

3-Chloro-5-substituted isoxazole (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)

-

Base (e.g., K2CO3, 2.0 eq)

-

Solvent system (e.g., Toluene/Ethanol/Water mixture)

Procedure:

-

To a reaction vessel, add the 3-chloro-5-substituted isoxazole, arylboronic acid, palladium catalyst, and base.

-

Degas the solvent system and add it to the reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Applications in Drug Discovery: Case Studies

The synthetic versatility of 3-chloro-5-substituted isoxazoles has been leveraged in the development of numerous compounds with therapeutic potential.

4.1. Synthesis of AMPA Receptor Agonists

Analogs of the potent AMPA receptor agonist, (RS)-2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic acid (AMPA), have been synthesized to explore structure-activity relationships.[17] The introduction of a chloro-substituent at the 3-position of the isoxazole ring in AMPA analogs has been investigated, though these specific derivatives did not show significant neuroexcitatory effects, highlighting the nuanced role of substituents in modulating biological activity.[17]

4.2. Precursors for Fused Heterocyclic Systems

3-Chloroisoxazoles can serve as precursors for the construction of more complex, fused heterocyclic systems. For instance, intramolecular cyclization reactions can be designed to form isoxazolo-fused ring systems, which are of interest in medicinal chemistry due to their rigid conformations and potential for novel biological activities.[18]

Conclusion and Future Perspectives

3-Chloro-5-substituted isoxazoles are undeniably powerful and versatile building blocks in the arsenal of the medicinal chemist. Their straightforward synthesis and predictable reactivity make them ideal starting materials for the construction of diverse compound libraries for high-throughput screening. The ability to readily introduce a wide array of functional groups at the C3 position through nucleophilic substitution and palladium-catalyzed cross-coupling reactions allows for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships. As the demand for novel therapeutic agents continues to grow, the strategic application of these valuable synthons will undoubtedly continue to fuel innovation in drug discovery.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Substituted Isoxazoles via Cycloaddition Reactions.

- Benchchem. (n.d.). The Multifaceted Pharmacological Profile of Isoxazole-Containing Molecules: A Technical Guide.

- Chiarino, D., Napoletano, M., & Sala, A. (1988). ONE POT SYNTHESIS OF 3-CHLORO-5-SUBSTITUTED ISOXAZOLES BY 1,3-DIPOLAR CYCLOADDITION.

- Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764.

-

KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

-

Scilit. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. drughunter.com [drughunter.com]

- 4. researchgate.net [researchgate.net]

- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpca.org [ijpca.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 13. jocpr.com [jocpr.com]

- 14. nobelprize.org [nobelprize.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]

- 17. researchgate.net [researchgate.net]

- 18. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

Methodological & Application

Application Notes & Protocols: A Guide to Nucleophilic Substitution on the 3-Chloroisoxazole Ring

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Isoxazole Scaffold

The isoxazole ring system is a cornerstone of modern medicinal chemistry.[1][2] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a privileged scaffold found in numerous FDA-approved drugs and clinical candidates.[3][4] Its significance stems from its ability to act as a bioisostere for other functional groups, enhance physicochemical properties, and engage in specific binding interactions with biological targets.[5][6][7] Functionalized isoxazoles exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[3][5]

The 3-chloroisoxazole derivative is a particularly valuable synthetic intermediate.[8] The chlorine atom at the C3 position activates the ring, making it an excellent electrophile for nucleophilic substitution reactions. This allows for the direct and regioselective introduction of a wide array of functional groups, providing a powerful tool for building molecular diversity and performing structure-activity relationship (SAR) studies in drug discovery programs.[5][9] This guide provides a detailed exploration of the underlying principles and practical protocols for performing nucleophilic substitutions on the 3-chloroisoxazole ring.

Mechanistic Underpinnings: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, a two-step addition-elimination process.[10][11] Unlike typical SN2 reactions, the SNAr mechanism does not occur in a single concerted step due to the steric hindrance of the aromatic ring.[10]

Key Mechanistic Features:

-

Activation: The isoxazole ring is inherently electron-deficient due to the electronegativity of the nitrogen and oxygen heteroatoms. This electronic property makes the ring susceptible to attack by nucleophiles. The chlorine atom at the C3 position further enhances this electrophilicity.[8]

-

Step 1: Nucleophilic Addition & Meisenheimer Complex Formation: A nucleophile (Nu⁻) attacks the electron-deficient C3 carbon, breaking the aromaticity of the ring and forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[11][12] The negative charge is delocalized across the ring system, particularly onto the electronegative nitrogen atom, which effectively stabilizes the intermediate.[10]

-

Step 2: Elimination & Aromaticity Restoration: The aromaticity of the ring is restored through the expulsion of the chloride leaving group, resulting in the final substituted product.[12][13]

The overall rate of the reaction is typically dependent on the formation of the Meisenheimer complex. Therefore, factors that stabilize this intermediate, such as strong electron-withdrawing groups on the ring or highly potent nucleophiles, will accelerate the reaction.[11]

General Experimental Workflow & Considerations

A successful substitution reaction requires careful consideration of the nucleophile, base, solvent, and temperature. The following workflow provides a general framework.

Key Considerations:

-

Nucleophile Choice: The reactivity and nature of the nucleophile are paramount.

-

N-Nucleophiles (Amines): Primary and secondary amines are excellent nucleophiles for this reaction.[14][15] Excess amine can sometimes serve as both the nucleophile and the base.

-

O-Nucleophiles (Alcohols, Phenols): Generally require a base to deprotonate the hydroxyl group, forming the more nucleophilic alkoxide or phenoxide.

-

S-Nucleophiles (Thiols): Thiols are potent nucleophiles and readily react.[16] Thiolate anions, generated with a base, are even more reactive.[17]

-

-

Base Selection: An appropriate base is crucial, especially for O- and S-nucleophiles, to generate the active nucleophile and neutralize the HCl byproduct.

-

Inorganic Bases: K₂CO₃, Cs₂CO₃, and NaH are commonly used. NaH is a strong, non-nucleophilic base suitable for deprotonating alcohols and thiols. K₂CO₃ is a milder, versatile base.

-

Organic Bases: Triethylamine (TEA) and diisopropylethylamine (DIPEA) are often used, particularly with amine nucleophiles, to scavenge HCl.[18]

-

-

Solvent: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are preferred as they can solvate the reactants and intermediates effectively without interfering with the reaction.[18]

-

Temperature: Reactions are often conducted at elevated temperatures (50-120 °C) to overcome the activation energy barrier. However, some highly reactive nucleophiles may react efficiently at room temperature.

-

Moisture and Air: The isoxazole ring can be sensitive to hydrolysis under harsh acidic or basic conditions.[19] It is best practice to use anhydrous solvents and perform reactions under an inert atmosphere (e.g., Nitrogen or Argon), especially when using moisture-sensitive reagents like NaH.[19]

Detailed Experimental Protocols

The following protocols are illustrative examples for different classes of nucleophiles. Researchers should optimize conditions for their specific substrates.

Protocol 1: Synthesis of 3-Anilino-5-methylisoxazole (N-Nucleophile)

This protocol details the reaction of a primary aromatic amine with a substituted 3-chloroisoxazole.

Materials:

-

3-Chloro-5-methylisoxazole

-

Aniline

-

Potassium carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc), Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃), Brine

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-chloro-5-methylisoxazole (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

-

Add aniline (1.2 eq) to the stirring suspension.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 10-40% ethyl acetate in hexanes) to yield the pure 3-anilino-5-methylisoxazole.

Protocol 2: Synthesis of 3-Phenoxyisoxazole (O-Nucleophile)

This protocol describes the substitution using a phenol, which requires a base to form the more reactive phenoxide ion.

Materials:

-

3-Chloroisoxazole

-

Phenol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Dichloromethane (DCM)

Procedure:

-

To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF and phenol (1.1 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.

-

Add a solution of 3-chloroisoxazole (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to 60 °C for 8-12 hours, monitoring by TLC.

-

Cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the product with dichloromethane (3x).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash chromatography to afford 3-phenoxyisoxazole.

Protocol 3: Synthesis of 3-(Benzylthio)isoxazole (S-Nucleophile)

This protocol illustrates the reaction with a thiol, showcasing the high nucleophilicity of sulfur.[16]

Materials:

-

3-Chloroisoxazole

-

Benzyl mercaptan (benzyl thiol)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous Acetonitrile (MeCN)

-

Diethyl ether

-

Deionized water

Procedure:

-

In a round-bottom flask, combine 3-chloroisoxazole (1.0 eq), benzyl mercaptan (1.1 eq), and cesium carbonate (1.5 eq) in anhydrous acetonitrile.

-

Stir the mixture vigorously at room temperature for 2-4 hours. Monitor for the disappearance of starting material by TLC.

-

Once the reaction is complete, filter the solid salts and wash with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water (2x) and then brine (1x).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

The resulting crude 3-(benzylthio)isoxazole can be further purified by column chromatography if necessary.

Summary of Reaction Conditions & Troubleshooting

| Nucleophile Class | Typical Base | Typical Solvent | Temp. (°C) | Common Issues | Troubleshooting Suggestions |

| Nitrogen (Amines) | K₂CO₃, TEA, DIPEA | DMF, MeCN | 25 - 100 | Incomplete reaction; formation of di-substituted byproducts. | Increase temperature or reaction time; use a slight excess of the amine; consider a stronger, non-nucleophilic base. |

| Oxygen (Alcohols) | NaH, K₂CO₃, Cs₂CO₃ | THF, DMF | 25 - 120 | Low yield due to poor nucleophilicity or competitive hydrolysis. | Ensure strictly anhydrous conditions[19]; use a stronger base (NaH) to fully generate the alkoxide; increase temperature. |

| Sulfur (Thiols) | Cs₂CO₃, K₂CO₃ | MeCN, DMF | 25 - 80 | Oxidation of thiol to disulfide. | Degas the solvent; maintain an inert nitrogen atmosphere throughout the reaction. |

Ring Instability: The isoxazole N-O bond is inherently weak and can cleave under certain conditions, such as high temperatures or with overly harsh nucleophiles/bases, leading to ring-opened byproducts.[5][19] If significant degradation is observed, consider lowering the reaction temperature, using a milder base, or reducing the reaction time.

Conclusion

The nucleophilic substitution of 3-chloroisoxazole is a robust and versatile transformation critical to synthetic and medicinal chemistry. By understanding the underlying SNAr mechanism and carefully selecting the appropriate reaction conditions—nucleophile, base, solvent, and temperature—researchers can efficiently access a diverse range of 3-substituted isoxazole derivatives. The protocols and guidelines presented here serve as a comprehensive resource for developing novel molecular entities for drug discovery and beyond.

References

- Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.

- A review of isoxazole biological activity and present synthetic techniques. Journal of Advanced Scientific Research.

- The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research.